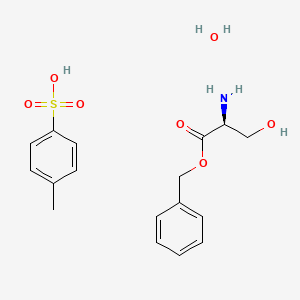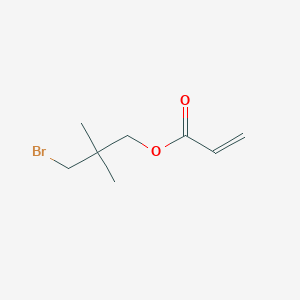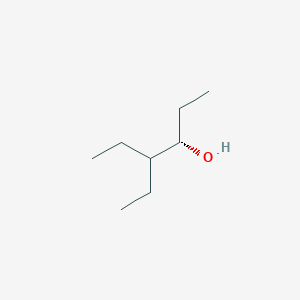
(3S)-4-ethylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-ethylhexan-3-ol: is an organic compound with the molecular formula C8H18O . It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is part of the hexanol family and is characterized by the presence of an ethyl group attached to the fourth carbon of the hexane chain and a hydroxyl group attached to the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-ethylhexan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (3S)-4-ethylhexan-3-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (3S)-4-ethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone, (3S)-4-ethylhexan-3-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane, (3S)-4-ethylhexane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetone or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (3S)-4-ethylhexan-3-one.
Reduction: (3S)-4-ethylhexane.
Substitution: (3S)-4-ethylhexyl chloride.
Scientific Research Applications
Chemistry: (3S)-4-ethylhexan-3-ol is used as a chiral building block in organic synthesis. Its specific stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a model compound to study the effects of chirality on biological activity and interactions with enzymes and receptors.
Medicine: The compound’s chiral nature makes it a potential candidate for the development of pharmaceuticals, where the specific three-dimensional arrangement can influence the drug’s efficacy and safety.
Industry: In the industrial sector, this compound can be used as a solvent or intermediate in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-4-ethylhexan-3-ol depends on its interaction with specific molecular targets. As an alcohol, it can form hydrogen bonds with various biological molecules, influencing their structure and function. The hydroxyl group can participate in enzymatic reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparison with Similar Compounds
(3R)-4-ethylhexan-3-ol: The enantiomer of (3S)-4-ethylhexan-3-ol, differing only in the spatial arrangement of the atoms around the chiral center.
4-ethylhexan-3-one: The corresponding ketone, which can be reduced to this compound.
4-ethylhexane: The fully reduced form of the compound, lacking the hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C8H18O |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(3S)-4-ethylhexan-3-ol |
InChI |
InChI=1S/C8H18O/c1-4-7(5-2)8(9)6-3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
BOJLCKCCKQMGKD-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](C(CC)CC)O |
Canonical SMILES |
CCC(CC)C(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




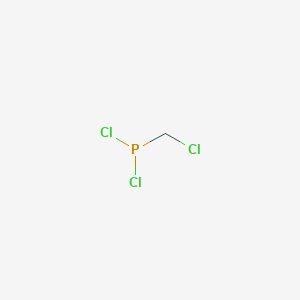
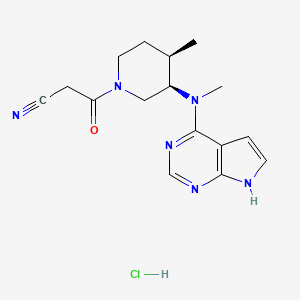

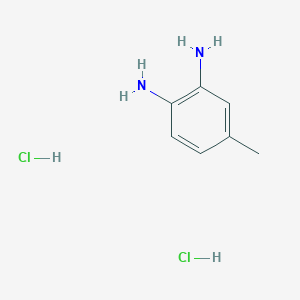
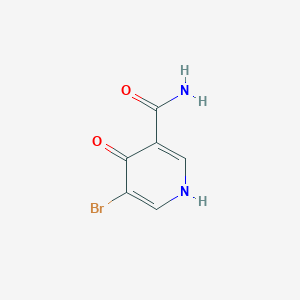
![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
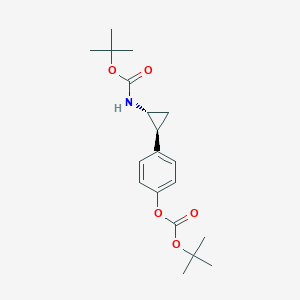
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
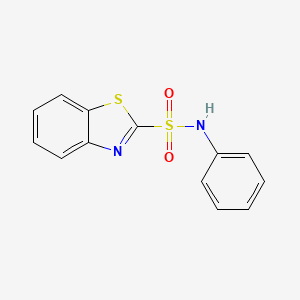
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
